molecular formula C18H30NNaO7S B585683 Sulfosuccinimidyl Myristate Sodium CAS No. 162823-01-0

Sulfosuccinimidyl Myristate Sodium

Cat. No. B585683
CAS RN: 162823-01-0
M. Wt: 427.5
InChI Key: QQSDLUDWKFEQGV-UHFFFAOYSA-M
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Description

Sulfosuccinimidyl Myristate Sodium is an inhibitor of fatty acid transport . It has been used as an affinity label for certain membrane proteins that bind to fatty acids .


Molecular Structure Analysis

The molecular formula of this compound is C18H30NNaO7S . Its molecular weight is 427.49 .

Scientific Research Applications

1. Biocompatible Microemulsions

A study by Nguyen, Edelen, Neighbors, and Sabatini (2010) discusses the formulation of biocompatible microemulsions using biosurfactants, including the use of sodium bis(2-ethyl) dihexyl sulfosuccinate (a related compound to Sulfosuccinimidyl Myristate Sodium). These formulations show promise in cosmetic and drug delivery applications due to their ability to produce various types of microemulsions and maintain stability under different temperatures and electrolyte concentrations (Nguyen, Edelen, Neighbors, & Sabatini, 2010).

2. Synthesis and Surface Activity

Research by Zhang Rong-ming (2009) on the synthesis of myristic-2-hydroxy-3-propane sulfonic acid sodium salt, a compound related to this compound, highlights its good surface activity. This research is significant for understanding the properties and potential applications of related compounds in scientific research (Zhang Rong-ming, 2009).

3. Transdermal Drug Delivery

Alkrad and Talhouni (2017) explored the use of nonionic microemulsions, which included isopropyl myristate (a component similar to this compound), as carriers for transdermal drug delivery. Their research demonstrates the potential of these microemulsions in enhancing the transdermal application of drugs (Alkrad & Talhouni, 2017).

4. Drug-In-Adhesive Patch Development

Nishida, Taniyama, Sawabe, and Manome (2010) investigated the development of a monolithic drug-in-adhesive patch using various chemical penetration enhancers, including diisooctyl sodium sulfosuccinate, which is chemically similar to this compound. Their findings are crucial for the advancement of transdermal therapeutic systems (Nishida, Taniyama, Sawabe, & Manome, 2010).

5. Phase Transition Temperature Control in Water Systems

Sautina and Galyametdinov (2019) conducted a study on the effect of L-Lysine on phase transition temperature in a system involving water, sodium bis(2-ethylhexyl)sulfosuccinate, and isopropyl myristate. Their research provides insights into the thermodynamic properties of such systems, relevant to the study of compounds like this compound (Sautina & Galyametdinov, 2019).

Mechanism of Action

Target of Action

Sulfosuccinimidyl Myristate Sodium primarily targets the process of fatty acid transport . It acts as an inhibitor, effectively blocking the uptake of fatty acids, such as stearate, in isolated rat adipocytes .

Mode of Action

The compound interacts with its targets by binding to the fatty acid transport proteins, thereby inhibiting the transport of fatty acids. This interaction results in a decrease in the uptake of fatty acids, such as stearate .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of fatty acid transport . This results in a decrease in the uptake of fatty acids, such as stearate, in cells . The cellular effects of this action are likely to be complex and varied, given the central role of fatty acids in numerous cellular processes, including energy production, cell signaling, and the formation of cell membranes.

Biochemical Analysis

Biochemical Properties

Sulfosuccinimidyl Myristate Sodium interacts with various enzymes, proteins, and other biomolecules involved in fatty acid transport. It effectively inhibits the uptake of [14C]stearate in isolated rat adipocytes .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in fatty acid transport. By inhibiting the uptake of fatty acids, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to certain membrane proteins that interact with fatty acids. This binding interaction inhibits the transport of fatty acids, leading to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that it effectively inhibits [14C]stearate uptake in isolated rat adipocytes

Metabolic Pathways

This compound is involved in the metabolic pathways related to fatty acid transport. It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interactions with certain membrane proteins that bind to fatty acids

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are related to its role in fatty acid transport. It is likely localized to the cell membrane due to its interactions with membrane proteins that bind to fatty acids

properties

IUPAC Name

sodium;2,5-dioxo-1-tetradecanoyloxypyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)26-19-16(20)14-15(18(19)22)27(23,24)25;/h15H,2-14H2,1H3,(H,23,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSDLUDWKFEQGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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